molecular formula C9H11ClN6 B3085554 2-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-carboximidamide hydrochloride CAS No. 115751-68-3

2-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-carboximidamide hydrochloride

Cat. No.: B3085554
CAS No.: 115751-68-3
M. Wt: 238.68 g/mol
InChI Key: WLKRQJMMEKMFSQ-UHFFFAOYSA-N
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Description

2-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-carboximidamide hydrochloride is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-carboximidamide hydrochloride typically involves the formation of the tetrazole ring through cycloaddition reactions. One common method involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . This reaction proceeds readily in water and can accommodate a variety of aromatic nitriles .

Industrial Production Methods

Industrial production methods for tetrazole derivatives often utilize eco-friendly approaches, such as the use of water as a solvent and moderate reaction conditions . These methods aim to achieve high yields while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-carboximidamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the tetrazole ring, potentially altering its chemical properties.

    Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizers, reducing agents, and various catalysts. For example, the use of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst can facilitate the synthesis of 5-substituted tetrazoles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different tetrazole derivatives, while substitution reactions can produce a variety of substituted tetrazoles.

Scientific Research Applications

2-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-carboximidamide hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the methyl group and the carboximidamide functionality distinguishes it from other tetrazole derivatives, potentially offering unique properties and applications.

Properties

IUPAC Name

2-methyl-N'-(2H-tetrazol-5-yl)benzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6.ClH/c1-6-4-2-3-5-7(6)8(10)11-9-12-14-15-13-9;/h2-5H,1H3,(H3,10,11,12,13,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKRQJMMEKMFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=NC2=NNN=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C(=N/C2=NNN=N2)/N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-carboximidamide hydrochloride
Reactant of Route 2
2-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-carboximidamide hydrochloride
Reactant of Route 3
2-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-carboximidamide hydrochloride
Reactant of Route 4
2-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-carboximidamide hydrochloride
Reactant of Route 5
2-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-carboximidamide hydrochloride
Reactant of Route 6
2-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-carboximidamide hydrochloride

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